molecular formula C13H16N2O5S B13384175 S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine CAS No. 60603-13-6

S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine

Cat. No.: B13384175
CAS No.: 60603-13-6
M. Wt: 312.34 g/mol
InChI Key: DVPRQNKJGQEICH-UHFFFAOYSA-N
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Description

Acetaminophen mercapturate is a metabolite of acetaminophen, commonly known as paracetamol. It is formed in the liver through the conjugation of acetaminophen with glutathione, followed by further metabolism to form the mercapturate. This compound is significant in the study of acetaminophen metabolism and toxicity, as it is one of the pathways through which the body detoxifies acetaminophen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetaminophen mercapturate involves several steps. Initially, acetaminophen is metabolized in the liver to form a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). This intermediate is then conjugated with glutathione to form a glutathione conjugate. The glutathione conjugate undergoes further metabolism, including the removal of glutamic acid and glycine, to form acetaminophen cysteine. Finally, acetaminophen cysteine is acetylated to form acetaminophen mercapturate .

Industrial Production Methods

Industrial production of acetaminophen mercapturate typically involves the use of advanced analytical techniques such as ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) to monitor and quantify the metabolites in biological samples. This method ensures high sensitivity and accuracy in detecting and measuring acetaminophen mercapturate in plasma .

Chemical Reactions Analysis

Types of Reactions

Acetaminophen mercapturate primarily undergoes conjugation reactions. The key reactions include:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of acetaminophen mercapturate involves its formation as a detoxification product of acetaminophen. The reactive intermediate NAPQI, formed during acetaminophen metabolism, is highly toxic and can cause liver damage. Conjugation with glutathione neutralizes NAPQI, and the subsequent formation of acetaminophen mercapturate allows for its safe excretion from the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetaminophen mercapturate is unique in its role in detoxifying the reactive intermediate NAPQI. Unlike other metabolites, it directly results from the conjugation with glutathione, highlighting its importance in preventing acetaminophen-induced hepatotoxicity .

Properties

IUPAC Name

2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPRQNKJGQEICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60603-13-6
Record name N-Acetyl-S-[5-(acetylamino)-2-hydroxyphenyl]cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60603-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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